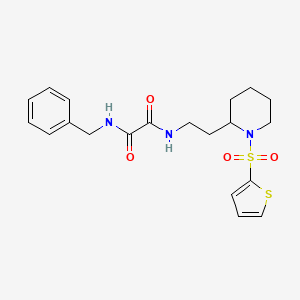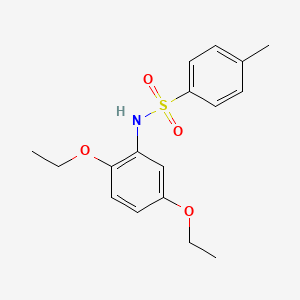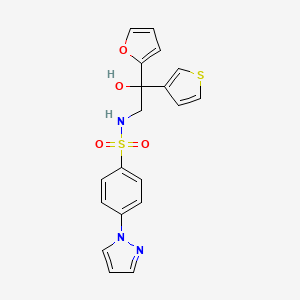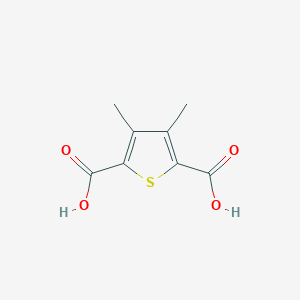
3,4-Dimethylthiophene-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 99595-92-3 . It has a molecular weight of 200.22 . It is a solid substance that is stored at room temperature . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylthiophene-2,5-dicarboxylic acid consists of a thiophene ring with two carboxylic acid groups and two methyl groups . The InChI code for this compound is 1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a solid substance that is stored at room temperature . It has a molecular weight of 200.22 . The compound is white to light yellow in color and can be dissolved in some organic solvents, such as ethanol and dichloromethane .Scientific Research Applications
Chemical Synthesis and Reactions
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis and reactions. For instance, Suzuki et al. (1981) discovered that the reaction of 2,5-dimethylthiophene with copper(II) nitrate in acetic anhydride produced 3-nitro-2,5-dimethyl-thiophene and other compounds as major isolable products (Suzuki et al., 1981). Additionally, Paneque et al. (2005) investigated the C-H bond activation and C-C bond formation in the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, revealing insights into the activation of sp2 and sp3 C-H bonds and the formation of new C-C bonds (Paneque et al., 2005).
Bromodecarboxylation
The bromodecarboxylation reaction of thiophenecarboxylic acids has been explored, with Zwanenburg and Wynberg (2010) reporting the transformation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylate with bromine in water to form 2,5-dibromo-3,4-dimethylthiophene. This reaction has significant synthetic potential (Zwanenburg & Wynberg, 2010).
Organic Electronics and Functionalization
The compound's derivatives have applications in organic electronics and material science. For example, Zhang et al. (2014) synthesized 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and its isomers from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, highlighting their potential in organic electronic devices (Zhang et al., 2014).
Photochromic Materials
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives are also significant in the development of photochromic materials. Shirinyan et al. (2001) proposed a novel route for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes from 2,5-dimethylthiophene, which are useful in developing photo-responsive materials (Shirinyan et al., 2001).
Catalysis
In the field of catalysis, the reaction of 2,5-dimethylthiophene with copper (I) catalysts has been explored. Peeters et al. (1994) prepared 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst, demonstrating the potential of these compounds in catalytic processes (Peeters et al., 1994).
DNA Interaction Studies
The interaction of derivatives of 3,4-Dimethylthiophene-2,5-dicarboxylic acid with DNA has been investigated. Brett et al. (2003) studied the electrochemistry of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and its interaction with dsDNA, providing insights into the potential biological applications of these compounds (Brett et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXLBCRRSIYSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)
![2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2386881.png)
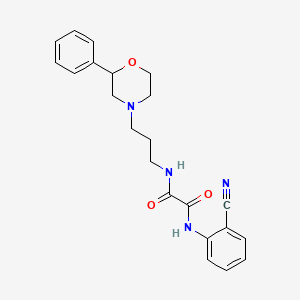


![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)
